![molecular formula C10H14O B14674086 3,4,4,5-Tetramethylcyclohexa-2,5-dien-1-one CAS No. 34014-87-4](/img/structure/B14674086.png)
3,4,4,5-Tetramethylcyclohexa-2,5-dien-1-one
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Overview
Description
Preparation Methods
The preparation of 3,4,4,5-Tetramethylcyclohexa-2,5-dien-1-one involves several synthetic routes. One common method includes the alkylation of cyclohexadienone derivatives . The reaction conditions typically involve the use of strong bases and alkyl halides to introduce the methyl groups at the desired positions on the cyclohexadienone ring .
Chemical Reactions Analysis
3,4,4,5-Tetramethylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include trifluoroacetic acid for oxidation and lithium aluminum hydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phenolic compounds, while reduction can yield alcohols .
Scientific Research Applications
In chemistry, it can be used as a model compound for studying ketone reactivity and dienone-phenol rearrangement . In biology and medicine, it has been speculated that this compound could be used in drug development, although this is still under investigation . In industry, it may find applications in the synthesis of other complex organic molecules .
Mechanism of Action
The mechanism of action of 3,4,4,5-Tetramethylcyclohexa-2,5-dien-1-one involves its reactivity as a ketone and dienone . The molecular targets and pathways involved include the interaction with nucleophiles and electrophiles, leading to various chemical transformations . The methyl groups at positions 3 and 5 of the ring obstruct the movement of the group at position 4, preventing the rearrangement to a phenol .
Comparison with Similar Compounds
3,4,4,5-Tetramethylcyclohexa-2,5-dien-1-one can be compared with other similar compounds such as 4,4-dimethylcyclohexa-2,5-dienone and 3,4,4-trimethylcyclohexa-2,5-dienone . These compounds share similar structural features but differ in the number and position of methyl groups on the cyclohexadienone ring .
Biological Activity
3,4,4,5-Tetramethylcyclohexa-2,5-dien-1-one, commonly known as Penguinone, is an organic compound notable for its unique structure and potential biological activities. This article delves into the biological properties of Penguinone, highlighting its chemical characteristics, synthesis methods, and relevant research findings.
Chemical Characteristics
Penguinone has the molecular formula C10H14O and a molecular weight of approximately 150.22 g/mol. Its structure features a ketone functional group and a cyclohexadiene framework with four methyl substituents at positions 3, 4, and 5. This specific arrangement contributes to its steric hindrance and stability compared to simpler analogs. The compound's properties are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C10H14O |
Molecular Weight | 150.218 g/mol |
LogP | 2.4879 |
Polar Surface Area | 17.070 Ų |
Synthesis Methods
Penguinone can be synthesized through various organic reactions involving cyclization and functional group transformations. Although detailed methodologies are not extensively documented due to its limited commercial applications, the following general approaches have been noted:
- Cyclization Reactions : Using ketene acetals in palladium-catalyzed reactions.
- Functional Group Transformations : Incorporating methyl groups and ketone functionality through selective reactions.
Antioxidant Activity
The presence of multiple methyl groups in Penguinone's structure may enhance its electron-donating capacity, contributing to antioxidant properties. Research has shown that compounds with similar structures often exhibit free radical scavenging abilities . This can be particularly beneficial in mitigating oxidative stress in biological systems.
Case Studies
- Antimicrobial Study : A comparative analysis of similar compounds demonstrated that derivatives of cyclohexadienes possess notable antimicrobial effects against Gram-positive and Gram-negative bacteria. While direct studies on Penguinone are lacking, its structural similarities suggest potential efficacy .
- Antioxidant Evaluation : An investigation into the antioxidant capacities of various ketones revealed that those with multiple substituents showed enhanced activity in scavenging free radicals. This aligns with the expected behavior of Penguinone due to its unique molecular structure .
Properties
CAS No. |
34014-87-4 |
---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
3,4,4,5-tetramethylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C10H14O/c1-7-5-9(11)6-8(2)10(7,3)4/h5-6H,1-4H3 |
InChI Key |
RHIYIMQPIGYWEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C=C(C1(C)C)C |
Origin of Product |
United States |
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